Cis vs. Trans Isomers in Dopamine D2 and D3 Receptor Binding: Affinity and Selectivity
In a head-to-head evaluation of benzamide derivatives synthesized from cis- and trans-1,2-diaminocyclopropane, the cis conformers exhibited approximately 60- to over 100-fold higher affinity for human dopamine D2 and D3 receptors compared to their trans counterparts. Specifically, the cis-3b compound showed Ki values of 13.4 nM at hD2 and 17.7 nM at hD3, whereas trans-3b exhibited Ki values of 816 nM at hD2 and 469 nM at hD3—a 61-fold difference at hD2 and a 26-fold difference at hD3. For the 3f series, the disparity was even more pronounced: cis-3f displayed Ki values of 6.9 nM (hD2) and 4.5 nM (hD3), while trans-3f showed Ki values exceeding 1000 nM at both receptors—a greater than 145-fold difference [1]. Molecular modeling indicated that the folded, syn conformation enforced by the cis-cyclopropane scaffold precisely aligns the benzamide and basic nitrogen pharmacophoric elements with the dopamine receptor binding pocket, a geometry unattainable with the extended trans isomer [2].
| Evidence Dimension | Receptor binding affinity (Ki) for human dopamine D2 and D3 receptors |
|---|---|
| Target Compound Data | cis-3b: Ki hD2 = 13.4 nM, Ki hD3 = 17.7 nM; cis-3f: Ki hD2 = 6.9 nM, Ki hD3 = 4.5 nM |
| Comparator Or Baseline | trans-3b: Ki hD2 = 816 nM, Ki hD3 = 469 nM; trans-3f: Ki hD2 >1000 nM, Ki hD3 >1000 nM |
| Quantified Difference | cis-3b vs. trans-3b: 61-fold (hD2), 26-fold (hD3); cis-3f vs. trans-3f: >145-fold (hD2), >222-fold (hD3) |
| Conditions | Recombinant human hD2 and hD3 receptors expressed in CHO cells; radioligand binding assays |
Why This Matters
Procurement of the cis isomer is mandatory for any dopamine receptor-targeted project requiring nanomolar affinity; the trans isomer is functionally inactive as a ligand scaffold in this context.
- [1] Yang, D., Kefi, S., Audinot, V., Millan, M. J., & Langlois, M. (2000). Benzamides derived from 1,2-diaminocyclopropane as novel ligands for human D2 and D3 dopamine receptors. Bioorganic & Medicinal Chemistry, 8(2), 321-327. View Source
- [2] Yang, D., Kefi, S., Audinot, V., Millan, M. J., & Langlois, M. (2000). Benzamides derived from 1,2-diaminocyclopropane as novel ligands for human D2 and D3 dopamine receptors. Bioorganic & Medicinal Chemistry, 8(2), 321-327. Full Text. View Source
